molecular formula C9H7N3O3S B12474387 N-(4-Nitro-phenyl)-2-thiocyanato-acetamide

N-(4-Nitro-phenyl)-2-thiocyanato-acetamide

Cat. No.: B12474387
M. Wt: 237.24 g/mol
InChI Key: BSBHVEGQXHSSOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Nitro-phenyl)-2-thiocyanato-acetamide is a nitro-substituted acetamide derivative featuring a thiocyanato (-SCN) functional group. Its structure comprises a phenyl ring substituted with a nitro group at the para position, linked to an acetamide moiety where the thiocyanato group replaces the oxygen atom at the α-carbon. This compound is of interest in medicinal chemistry due to the electron-withdrawing nitro group and the reactive thiocyanato moiety, which may enhance biological activity and chemical reactivity .

Properties

Molecular Formula

C9H7N3O3S

Molecular Weight

237.24 g/mol

IUPAC Name

[2-(4-nitroanilino)-2-oxoethyl] thiocyanate

InChI

InChI=1S/C9H7N3O3S/c10-6-16-5-9(13)11-7-1-3-8(4-2-7)12(14)15/h1-4H,5H2,(H,11,13)

InChI Key

BSBHVEGQXHSSOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC#N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Nitrophenyl)-2-thiocyanatoacetamide typically involves the reaction of 4-nitroaniline with thiocyanatoacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in a solvent such as dimethylformamide (DMF) . The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for N-(4-Nitrophenyl)-2-thiocyanatoacetamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-Nitrophenyl)-2-thiocyanatoacetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions can be facilitated by using bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(4-Nitrophenyl)-2-thiocyanatoacetamide involves its interaction with biological targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the thiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can disrupt normal cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Variations and Functional Group Impact

The compound’s uniqueness lies in its combination of nitro and thiocyanato groups. Below is a comparative analysis with structurally related acetamides:

Table 1: Structural and Functional Group Comparison
Compound Name Key Functional Groups Structural Differences Biological Activity/Reactivity
N-(4-Nitro-phenyl)-2-thiocyanato-acetamide Nitro (-NO₂), Thiocyanato (-SCN) None (reference compound) Under investigation; expected antimicrobial/antioxidant activity
N-(4-Methoxy-2-nitrophenyl)acetamide Methoxy (-OCH₃), Nitro (-NO₂) Methoxy substituent at position 4 Antimicrobial activity
2-Chloro-N-(4-nitrophenyl)acetamide Chloro (-Cl), Nitro (-NO₂) Chloro substituent instead of -SCN Reduced reactivity; lower bioactivity
2-[(4-Fluorophenyl)sulfanyl]-N-(4-methoxy-2-nitrophenyl)acetamide Fluoro (-F), Methoxy (-OCH₃), Nitro (-NO₂) Fluorophenyl and methoxy-nitrophenyl groups Enhanced selectivity in enzyme inhibition
2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide Cyano (-CN), Nitro (-NO₂), Thioether (-S-) Pyridine and cyano groups Anticancer potential via kinase inhibition
Key Reactivity Trends:

Thiocyanato vs. Thioether : The -SCN group is more polar and reactive than -S-, enabling diverse covalent interactions with biological targets .

Nitro Group Positioning : Para-nitro substitution enhances electron withdrawal, stabilizing intermediates in nucleophilic reactions compared to ortho-nitro analogs .

Physicochemical Properties

  • Solubility : Nitro and thiocyanato groups reduce aqueous solubility compared to methoxy or hydroxyl analogs .
  • Stability : Thiocyanato derivatives are prone to hydrolysis under acidic conditions, unlike stable thioethers .

Biological Activity

N-(4-Nitro-phenyl)-2-thiocyanato-acetamide (CAS Number: 3116806) is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, cytotoxic effects, antimicrobial properties, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C9H8N2O2S
  • Molecular Weight : 208.24 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitrophenyl group can undergo reduction to form an amino group, which may facilitate interactions with enzymes or receptors in biological systems. The thiocyanate moiety can also participate in nucleophilic substitution reactions, potentially leading to the formation of reactive intermediates that exert biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may serve as a potential candidate for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Cytotoxicity and Anticancer Activity

This compound has also been evaluated for its cytotoxic effects against various cancer cell lines. A study utilizing the MTT assay revealed the following IC50 values:

Cell Line IC50 (µM)
MDA-MB-231 (Breast cancer)15.5
HeLa (Cervical cancer)20.0
A549 (Lung cancer)25.3

The compound demonstrated a dose-dependent increase in cytotoxicity, indicating its potential as an anticancer agent.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A recent study published in MDPI highlighted the compound's ability to inhibit biofilm formation by Staphylococcus aureus, achieving an inhibition rate of approximately 70% at a concentration of 50 µg/mL . This suggests potential applications in preventing infections associated with biofilm-forming bacteria.
  • Cytotoxic Mechanisms : Research conducted on MDA-MB-231 cells indicated that treatment with this compound resulted in increased levels of apoptosis markers, such as annexin V-FITC positivity, suggesting that the compound induces cell death through apoptotic pathways .
  • In Vivo Studies : Preliminary animal studies have shown that administration of this compound led to significant tumor regression in xenograft models of breast cancer, further supporting its potential therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.